molecular formula C29H23IN2O5 B11971980 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303087-30-1

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B11971980
CAS No.: 303087-30-1
M. Wt: 606.4 g/mol
InChI Key: KZCSPMODENUVTE-FDAWAROLSA-N
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Description

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C29H24N2O5. This compound is known for its unique structure, which includes a benzyloxy group, a phenoxy group, and an iodobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenyl acetic acid with hydrazine hydrate to form the carbohydrazide intermediate. This intermediate is then reacted with 4-(benzyloxy)phenoxyacetyl chloride under basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodobenzoate moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

303087-30-1

Molecular Formula

C29H23IN2O5

Molecular Weight

606.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C29H23IN2O5/c30-27-9-5-4-8-26(27)29(34)37-25-12-10-21(11-13-25)18-31-32-28(33)20-36-24-16-14-23(15-17-24)35-19-22-6-2-1-3-7-22/h1-18H,19-20H2,(H,32,33)/b31-18+

InChI Key

KZCSPMODENUVTE-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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